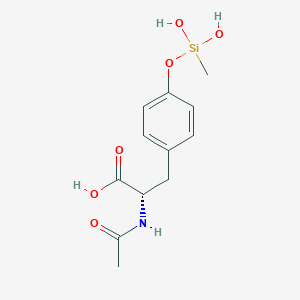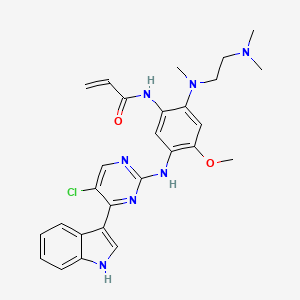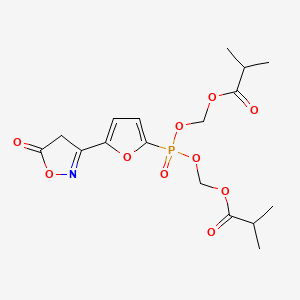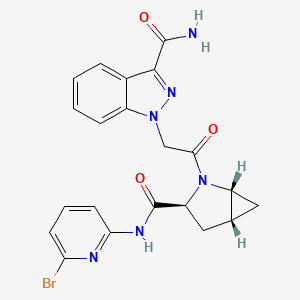
Methylsilanol acetyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylsilanol acetyltyrosine is an ACE inhibitor.
Aplicaciones Científicas De Investigación
Enzymatic Oxidation and Sclerotization Studies
Methylsilanol acetyltyrosine has been examined in enzymatic oxidation studies, specifically in the context of insect cuticle sclerotization. Research conducted by Sugumaran and Ricketts (1995) explored the enzymatic oxidation of N-acetyltyrosine methyl ester, finding its conversion to dehydro N-acetyldopa methyl ester. This process is proposed to be similar to the conversion of sclerotizing precursors observed in insect cuticles, suggesting a potential application in understanding and mimicking biological sclerotization processes (Sugumaran & Ricketts, 1995).
Studies on Protein Modification
Research on O-acetyltyrosine, a compound related to methylsilanol acetyltyrosine, has shown its importance in protein modification. Riordan and Vallee (1967) discussed the acetylation of tyrosyl residues in proteins, which can lead to functional consequences. This indicates the relevance of methylsilanol acetyltyrosine in studying protein modifications and their impacts on protein function (Riordan & Vallee, 1967).
Fluorescence Quenching Studies
In the field of photophysics, methylsilanol acetyltyrosine derivatives have been used to investigate fluorescence quenching. Mrozek et al. (2004) studied the influence of alkyl substituents on the fluorescence properties of tyrosine and N-acetyltyrosine amides, highlighting the compound's utility in understanding photophysical properties of amino acids and their derivatives (Mrozek et al., 2004).
Cross-Linking in Photodynamic Therapy
Research by Shen et al. (2000) explored the use of N-acetyltyrosine in photodynamic therapy. They studied the cross-linking of proteins via tyrosine–tyrosine bonds under illumination, using N-acetyltyrosine as a model substrate. This research has implications for understanding photodynamic treatments in medical applications (Shen et al., 2000).
Propiedades
Número CAS |
476170-34-0 |
|---|---|
Nombre del producto |
Methylsilanol acetyltyrosine |
Fórmula molecular |
C13H19NO6Si |
Peso molecular |
313.38 |
Nombre IUPAC |
(S)-2-acetamido-3-(4-((bis(hydroxymethyl)silyl)oxy)phenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO6Si/c1-9(17)14-12(13(18)19)6-10-2-4-11(5-3-10)20-21(7-15)8-16/h2-5,12,15-16,21H,6-8H2,1H3,(H,14,17)(H,18,19)/t12-/m0/s1 |
Clave InChI |
QUZHVBYUUJXYPP-LBPRGKRZSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=C(O[SiH](CO)CO)C=C1)NC(C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Methylsilanol acetyltyrosine; Tyrosilane; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)